REACTION_SMILES
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[C:2](#[N:3])[C:4]([CH2:5][C:6](=[O:7])[OH:8])=[CH:9][CH:10]([CH3:11])[CH3:12].[CH3:13][OH:14].[K:1]>>[C:2](#[N:3])[CH:4]([CH2:5][C:6](=[O:7])[OH:8])[CH2:9][CH:10]([CH3:11])[CH3:12]
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Name
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Type
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product
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Smiles
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CC(C)CC(C#N)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:2](#[N:3])[C:4]([CH2:5][C:6](=[O:7])[OH:8])=[CH:9][CH:10]([CH3:11])[CH3:12].[CH3:13][OH:14].[K:1]>>[C:2](#[N:3])[CH:4]([CH2:5][C:6](=[O:7])[OH:8])[CH2:9][CH:10]([CH3:11])[CH3:12]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C#N)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |